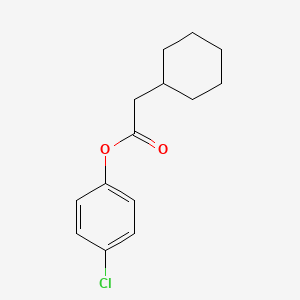
4-chlorophenyl cyclohexylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl cyclohexylacetate, also known as 4-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-chlorophenyl cyclohexylacetate has been studied for its potential applications in various fields of science. It has been found to have antibacterial properties and can be used as an antimicrobial agent. Additionally, it has been studied for its potential use in the synthesis of new drugs due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl cyclohexylacetate involves the inhibition of certain enzymes, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down neurotransmitters in the brain, and inhibition of these enzymes can lead to increased levels of neurotransmitters, resulting in improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that 4-chlorophenyl cyclohexylacetate can improve cognitive function, specifically memory retention and learning ability. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chlorophenyl cyclohexylacetate in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the effects of these enzymes on various physiological processes. However, one limitation is that it can be toxic in high doses, making it important to use caution when handling and administering the compound.
Direcciones Futuras
There are several potential future directions for research on 4-chlorophenyl cyclohexylacetate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function. Additionally, further studies could explore its potential use in the synthesis of new drugs, as well as its effects on other physiological processes beyond the brain.
In conclusion, 4-chlorophenyl cyclohexylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit specific enzymes and improve cognitive function make it a useful tool for studying various physiological processes. However, caution must be taken when handling and administering the compound due to its potential toxicity in high doses. Further research is needed to explore its potential use in the treatment of Alzheimer's disease and its effects on other physiological processes.
Métodos De Síntesis
The synthesis of 4-chlorophenyl cyclohexylacetate involves the reaction between 4-chlorophenol and cyclohexylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction yields 4-chlorophenyl cyclohexylacetate as a white crystalline solid.
Propiedades
IUPAC Name |
(4-chlorophenyl) 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-6-8-13(9-7-12)17-14(16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAMRPPPJCQHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5792616.png)
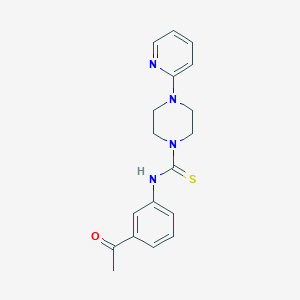
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5792644.png)
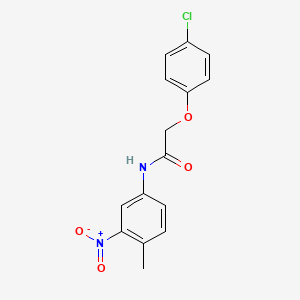

![4-[(4-fluorophenyl)acetyl]morpholine](/img/structure/B5792672.png)

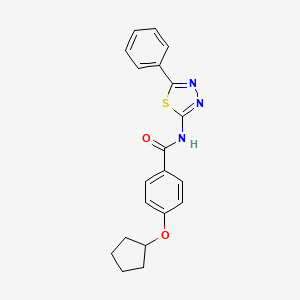
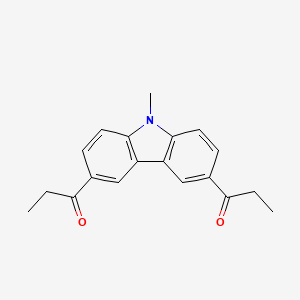
![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)
![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
![4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792729.png)